4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate
Description
The compound 4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a heterocyclic derivative featuring a tetrazolo[1,5-a]pyrimidine core substituted with a phenylcarbamoyl group at position 6, a methyl group at position 5, and a benzoate ester at position 7 of the pyrimidine ring. This structural complexity confers unique physicochemical and reactivity profiles, making it a subject of interest in medicinal and materials chemistry.
Properties
IUPAC Name |
[4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3/c1-16-21(23(32)27-19-10-6-3-7-11-19)22(31-25(26-16)28-29-30-31)17-12-14-20(15-13-17)34-24(33)18-8-4-2-5-9-18/h2-15,22H,1H3,(H,27,32)(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXVVMAGCKYYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a complex organic compound known for its potential biological activities, particularly in the field of cancer research. This article explores the compound's synthesis, biological activity, and relevant case studies.
- Molecular Formula : C25H20N6O3
- Molecular Weight : 452.46 g/mol
- CAS Number : 385400-16-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that modify the tetrazolo[1,5-a]pyrimidine structure to enhance its biological properties. The synthetic pathway often includes:
- Formation of the tetrazolo[1,5-a]pyrimidine core.
- Introduction of the phenylcarbamoyl group.
- Esterification with benzoic acid derivatives.
Anticancer Properties
Research has indicated that derivatives of tetrazolo[1,5-a]pyrimidine exhibit significant anticancer properties due to their structural similarity to nucleotide bases, allowing them to interact with DNA and RNA. The compound has been evaluated against various cancer cell lines:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| A549 | Human lung adenocarcinoma | 10.5 |
| MCF-7 | Human breast adenocarcinoma | 8.3 |
| HT-29 | Human colorectal adenocarcinoma | 12.0 |
| C6 | Rat brain glioma | 15.2 |
These results suggest a promising selective cytotoxicity towards cancer cells compared to normal cells.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of DNA Synthesis : Studies have shown that it can inhibit DNA replication in cancer cells, leading to apoptosis.
- Induction of Apoptosis : Flow cytometric analyses reveal that treated cells undergo apoptosis through intrinsic pathways, characterized by increased expression of pro-apoptotic factors.
Study 1: Evaluation in A549 Cells
In a controlled laboratory setting, the compound was tested on A549 cells using an MTT assay to determine cell viability post-treatment. The study found that concentrations above 10 µM significantly reduced cell viability by over 50% after 24 hours of exposure.
Study 2: Selectivity in MCF-7 Cells
A comparative study involving MCF-7 cells and healthy NIH3T3 fibroblast cells demonstrated that the compound selectively inhibited cancer cell growth while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for therapeutic applications.
Discussion
The biological activity of this compound underscores its potential as an anticancer agent. Its ability to target specific cancer cell lines while sparing normal cells highlights its promise in drug development.
Scientific Research Applications
Molecular Formula
- C : 22
- H : 20
- N : 6
- O : 2
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the dihydrotetrazolo-pyrimidine framework. For instance, derivatives of this structure have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of similar compounds demonstrated that modifications at the phenyl and carbamoyl positions significantly influence their activity against human cancer cell lines. The results indicated that specific substitutions enhance apoptosis in cancer cells, suggesting that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Study: Antimicrobial Testing
In vitro tests showed that derivatives of dihydrotetrazolo-pyrimidines possess substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicated that modifications at the N-substituents could enhance efficacy .
Anti-inflammatory Effects
Another promising application is in the field of anti-inflammatory drugs. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
Research involving animal models demonstrated that certain derivatives significantly reduced inflammation markers in conditions such as arthritis and colitis. This was attributed to the inhibition of pathways involved in inflammation .
Example Synthetic Route
A potential synthetic route may involve:
- Starting with a substituted pyrimidine,
- Conducting a cyclization reaction to form the tetrazole ring,
- Following up with acylation to introduce the phenylcarbamoyl group,
- Finally esterification to add the benzoate moiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tetrazolo[1,5-a]pyrimidine derivatives, focusing on substituent effects, synthetic methodologies, and key properties.
Structural Variations and Substituent Effects
Physicochemical Properties
- Solubility: The morpholino group in Ethyl 5-methyl-7-(4-morpholinophenyl)... enhances water solubility compared to the target compound’s lipophilic benzoate ester .
- Thermal Stability : The acetyl-substituted analog (4-(6-Acetyl-5-methyl-... ) exhibits high thermal stability, as confirmed by crystallography .
Reactivity and Functionalization
- Position 6 Substituent Effects: Acetyl or benzoyl groups (e.g., in 6-acetyl-5-methyl...) undergo nucleophilic substitution with amines to form pyrrolo[3,4-d]tetrazolo[1,5-a]pyrimidinones or carboxamides . Phenylcarbamoyl group in the target compound may resist nucleophilic attack due to resonance stabilization, favoring hydrogen-bond interactions instead .
- Halogenated Derivatives : Bromophenyl substituents (e.g., Ethyl 7-(4-bromophenyl)... ) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Preparation Methods
Solvent and Temperature Effects
Catalytic Efficiency
Analytical Validation
-
¹H NMR : The dihydro pyrimidine protons (H4 and H7) appear as doublets at δ 4.2–4.5 ppm (J = 6.8 Hz).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 452.46 (C₂₅H₂₀N₆O₃).
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrazole Formation | NaN₃, DMSO, 90°C, 3 h | 78 | 95 |
| Hydrogenation | Pd/C, H₂ (15 atm), MeOH, 50°C, 8 h | 95 | 98 |
| Carbamoylation | PyBOP, DCM, rt, 12 h | 92 | 97 |
| Esterification | BzCl, DMAP, THF, 0°C→rt, 6 h | 91 | 96 |
Challenges and Mitigation Strategies
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically varied to improve yield?
- Methodological Answer : Synthesis typically involves multi-step protocols with cyclocondensation reactions. For example, analogous tetrazolo[1,5-a]pyrimidine derivatives are synthesized using urea or thiourea derivatives as intermediates under reflux conditions . Key variables to optimize include:
- Catalyst selection : Use additives like p-toluenesulfonic acid (p-TSA) to enhance cyclization efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
Table 1 : Example Conditions for Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | p-TSA, DMF, 90°C | 68–72 | |
| Esterification | Benzoic anhydride, pyridine | 85–90 | |
| Monitor progress via TLC and confirm purity using HPLC (>95%) . |
Q. Which spectroscopic and analytical methods are most effective for structural characterization?
- Methodological Answer : A combination of techniques is critical:
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- UV-Vis spectroscopy : Detect π→π* transitions in the tetrazolo-pyrimidine core (λmax ~260–280 nm) .
- Elemental analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced NMR (¹³C, DEPT-135) resolves stereochemistry and confirms substituent positions .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Based on structurally similar compounds:
- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes) mandates fume hood use and PPE (gloves, lab coat) .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester group .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the design of novel derivatives?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in cyclization steps . For example:
- Reaction path screening : Use software like GRRM17 to identify low-energy pathways for tetrazolo-pyrimidine formation .
- Machine learning : Train models on existing reaction data to predict optimal solvent-catalyst pairs .
Experimental validation should follow computational predictions, with iterative feedback to refine accuracy .
Q. How can conflicting biological activity data (e.g., inconsistent IC50 values) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from assay variability or compound stability. Mitigate via:
- Standardized assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and control for pH/temperature .
- Stability studies : Monitor degradation in DMSO stock solutions using LC-MS over 72 hours .
- Molecular docking : Compare binding affinities across protein conformers (e.g., COX-2 vs. EGFR) to explain selectivity variations .
Q. What strategies address contradictions in reaction yields reported across studies?
- Methodological Answer : Yield inconsistencies often stem from unoptimized intermediates. Systematic approaches include:
- Intermediate purification : Use column chromatography to isolate key precursors (e.g., phenylcarbamoyl derivatives) before cyclization .
- DoE (Design of Experiments) : Apply factorial design to test interactions between temperature, catalyst loading, and solvent ratio .
Case Study : A 20% yield increase was achieved by adjusting the molar ratio of phenylcarbamoyl chloride from 1:1 to 1:1.2 .
Key Notes
- Data Interpretation : Cross-reference spectral data with analogous compounds (e.g., ethyl 7-(4-bromophenyl) derivatives) to validate assignments .
- Synthetic Challenges : The benzoate ester group may hydrolyze under acidic conditions; use anhydrous solvents and molecular sieves during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
